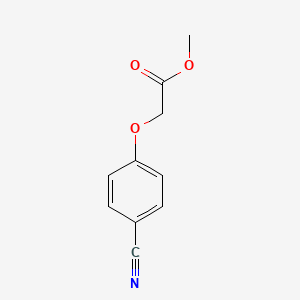

Methyl (4-cyanophenoxy)acetate

Description

Significance in Organic Synthesis and Fine Chemical Production

Methyl (4-cyanophenoxy)acetate holds considerable significance in the realms of organic synthesis and the production of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for high-value applications, and this compound serves as a key precursor in their manufacture. pharmacompass.comzetchem.com Its utility stems from its versatile chemical nature, where the cyano (-CN) and ester (-COOCH₃) groups can undergo a variety of chemical reactions.

The compound is classified as an organic building block, specifically within the categories of nitriles, ethers, and esters. bldpharm.comcymitquimica.com This classification underscores its role as a foundational component for constructing more elaborate molecules. In the fine chemical industry, which focuses on producing complex substances for specialized markets like pharmaceuticals and agrochemicals, intermediates like this compound are indispensable. ingentaconnect.com The ability to participate in various synthetic pathways allows for the efficient and controlled production of high-purity, specialized compounds. Its application is noted in the synthesis of protein degrader building blocks, a modern area of chemical biology and therapeutic development. calpaclab.comgoogle.com

Role as a Crucial Intermediate in Specialized Chemical Syntheses

The primary role of this compound in chemical research is that of a crucial intermediate. myskinrecipes.compharmacompass.com An intermediate is a molecule formed from reactants that reacts further to give the final products of a chemical reaction. This compound is not typically the final product but rather a key stepping stone in a multi-step synthesis.

Its structure is incorporated into larger, often biologically active molecules. For example, the "(4-cyanophenoxy)" moiety is a structural component of more complex molecules like (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, a compound investigated in pharmaceutical research. pharmacompass.comnih.gov The synthesis of such complex structures relies on the predictable reactivity of intermediates like this compound. Researchers utilize it as a starting material to introduce the cyanophenoxy group into a target molecule, leveraging its defined structure to build molecular complexity methodically. mdpi.com This strategic use makes it a vital tool for chemists aiming to create novel compounds with specific functionalities and properties for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVSETCJUQQWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 4 Cyanophenoxy Acetate

Established Synthetic Pathways

The traditional synthesis of Methyl (4-cyanophenoxy)acetate can be approached through two primary routes: the direct esterification of a carboxylic acid precursor or a convergent synthesis starting from a phenol.

One of the most direct methods for synthesizing this compound is through the esterification of (4-cyanophenoxy)acetic acid. This reaction, known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by methanol. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used as the solvent. libretexts.org

An alternative and highly effective method involves the use of thionyl chloride (SOCl₂). In this approach, (4-cyanophenoxy)acetic acid is treated with thionyl chloride to form an acyl chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group (-OH) of the acid. libretexts.org This intermediate readily reacts with methanol to yield the final methyl ester product with high efficiency. chemicalbook.com A typical lab-scale procedure involves the dropwise addition of thionyl chloride to a solution of (4-cyanophenoxy)acetic acid in methanol at a low temperature, followed by stirring for several hours. chemicalbook.com

| Method | Reagents | Key Features | Source(s) |

| Fischer Esterification | (4-cyanophenoxy)acetic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; requires excess alcohol to maximize yield. | libretexts.org |

| Thionyl Chloride Method | (4-cyanophenoxy)acetic acid, Methanol, Thionyl Chloride (SOCl₂) | Forms a highly reactive intermediate, leading to high conversion. | chemicalbook.com |

This table summarizes established esterification methods for synthesizing this compound.

A more common and versatile approach begins with 4-cyanophenol. This multi-step synthesis first establishes the phenoxy-acetate backbone via a Williamson ether synthesis, followed by esterification.

The primary route involves the reaction of 4-cyanophenol with a haloacetate ester. For instance, 4-cyanophenol can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone (B3395972). nih.govacs.org This reaction forms ethyl (4-cyanophenoxy)acetate. nih.govacs.org This ethyl ester is then hydrolyzed (saponified) using a base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield (4-cyanophenoxy)acetic acid. nih.gov The resulting acid can then be esterified with methanol as described in section 2.1.1 to produce this compound.

A more direct variation of this method would involve using methyl chloroacetate (B1199739) or methyl bromoacetate to react with 4-cyanophenol, thereby forming the target methyl ester in a single etherification step. The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) with a base to deprotonate the phenol. nih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Source(s) |

| 1. Etherification | 4-Cyanophenol, Ethyl Bromoacetate | K₂CO₃, Acetone, Room Temperature | Ethyl (4-cyanophenoxy)acetate | nih.govacs.org |

| 2. Saponification | Ethyl (4-cyanophenoxy)acetate | NaOH, Methanol/Water | (4-cyanophenoxy)acetic Acid | nih.gov |

| 3. Esterification | (4-cyanophenoxy)acetic Acid, Methanol | Acid Catalyst or SOCl₂ | This compound | libretexts.orgchemicalbook.com |

This table outlines the steps in a convergent synthesis pathway starting from 4-cyanophenol.

Advanced Synthetic Approaches and Process Optimization

Research and industrial efforts focus on refining synthetic pathways to make them more efficient, scalable, and cost-effective, while also improving the final product's quality.

For industrial-scale production, the efficiency and cost of reagents and processes are paramount. The synthesis based on 4-cyanophenol is often preferred due to the availability and lower cost of the starting materials. Processes are designed to be run in large reactors, which requires careful selection of solvents and reaction conditions. chemsrc.com

Polar organic solvents such as methyl ethyl ketone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed for their ability to dissolve the reactants and facilitate the reaction. google.com The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) being common due to their effectiveness and low cost. google.com Reaction temperatures can range widely, from 0°C to 200°C, depending on the specific reactants and solvents used, to ensure a reasonable reaction time and high conversion rate for large batches. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and reaction time.

Solvent and Base System: The combination of a polar aprotic solvent like acetone or DMF with a moderately strong base like K₂CO₃ is effective for the Williamson ether synthesis step, as it promotes the reaction between the phenoxide ion and the alkyl halide. nih.govgoogle.com

Reagent Stoichiometry: In Fischer esterification, using a large excess of methanol not only serves as the solvent but also shifts the reaction equilibrium to favor the formation of the ester, thereby increasing the yield. libretexts.org

Catalyst Choice: For esterification, while traditional mineral acids work, reagents like thionyl chloride can provide a nearly quantitative yield by creating a more reactive intermediate, which can be crucial for processes where maximizing conversion is a priority. chemicalbook.com

Purification Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A typical purification sequence involves several steps.

First, a workup procedure is performed. This usually involves quenching the reaction and then using a liquid-liquid extraction. For example, the reaction mixture might be diluted with water and extracted three times with a solvent like ethyl acetate. nih.gov The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and filtered. nih.gov

For achieving high purity, two main techniques are employed:

Column Chromatography: This is a very common method for purifying organic compounds. The concentrated crude product is loaded onto a silica (B1680970) gel column. A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is used as the eluent to separate the desired product from impurities. chemicalbook.comrsc.org The fractions containing the pure compound are collected and the solvent is evaporated to yield the final product, often as a white solid. chemicalbook.com

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for purification. The crude material is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution.

In some specialized industrial processes, purification can also be achieved by forming a salt of an intermediate, isolating the salt, and then regenerating the pure compound. google.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3.1. Flash Chromatography for Product Isolation nih.govrsc.org 2.3.2. Recrystallization Procedures nih.gov

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Reaction Mechanisms and Chemical Transformations of Methyl 4 Cyanophenoxy Acetate

Fundamental Reactivity Patterns

The chemical behavior of Methyl (4-cyanophenoxy)acetate is dictated by the interplay of its constituent functional groups: the methyl ester, the aromatic ring, the ether linkage, and the nitrile group.

Nucleophilic Substitution Reactions

The ester functional group in this compound is a primary site for nucleophilic attack. Nucleophilic acyl substitution is a characteristic reaction of esters. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group, in this case, the methoxide ion (CH₃O⁻), is eliminated, resulting in the formation of a new carbonyl compound.

The general mechanism can be represented as follows:

Nucleophilic attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group.

The reactivity of the ester towards nucleophiles is significantly influenced by the electronic nature of the 4-cyanophenoxy group.

Ester Hydrolysis Pathways

Ester hydrolysis is a specific type of nucleophilic substitution where water acts as the nucleophile, leading to the formation of a carboxylic acid and an alcohol. The hydrolysis of this compound can proceed under both acidic and basic conditions, each following a distinct mechanistic pathway.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This reaction is effectively irreversible as the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol.

The steps are as follows:

Attack by the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide ion.

An acid-base reaction where the methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727).

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is a reversible equilibrium.

The mechanism involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups to form a better leaving group (water).

Elimination of methanol to form the protonated carboxylic acid.

Deprotonation to yield the carboxylic acid.

The presence of the electron-withdrawing cyano group is expected to accelerate the rate of base-catalyzed hydrolysis.

Cyanide Group Reduction Mechanisms

The nitrile (cyano) group in this compound can be reduced to a primary amine. The selective reduction of a nitrile in the presence of an ester is a common challenge in organic synthesis, and several methods are available.

Catalytic Hydrogenation:

This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). researchgate.net The reaction typically requires high pressure and temperature. The ester group is generally stable under these conditions. researchgate.net

Chemical Reduction:

Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce both the nitrile and the ester group. However, milder and more selective reagents can be employed. For instance, sodium borohydride (NaBH₄) in the presence of a cobalt salt has been used for the selective reduction of nitriles. Another approach is the use of catalytic transfer hydrogenation, for example, with Pd/C and a hydrogen donor like formic acid and triethylamine. researchgate.net

The general pathway for nitrile reduction involves the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond, leading to the formation of an imine intermediate, which is then further reduced to the primary amine.

Influence of Molecular Structure on Reactivity

The arrangement of atoms and functional groups within this compound has a profound impact on its chemical reactivity.

Electronic Effects of the 4-Cyanophenoxy Moiety

The 4-cyanophenoxy group exerts a significant electronic influence on the reactivity of the entire molecule. This is due to the combined inductive and resonance effects of the cyano group and the phenoxy system.

Inductive Effect: The cyano group (-CN) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This inductive effect is transmitted through the sigma bonds of the aromatic ring and the ether linkage to the rest of the molecule.

Resonance Effect: The cyano group also exhibits a strong electron-withdrawing resonance effect (-M effect). It can delocalize the pi electrons of the benzene (B151609) ring towards itself, creating a partial positive charge on the ring, particularly at the ortho and para positions.

This net electron-withdrawing character of the 4-cyanophenoxy group has several consequences:

Increased Electrophilicity of the Ester Carbonyl: The electron-withdrawing nature of the substituent makes the carbonyl carbon of the methyl ester more electron-deficient and therefore more susceptible to nucleophilic attack. This is expected to increase the rate of reactions such as hydrolysis.

Activation of the Aromatic Ring: While the cyano group deactivates the aromatic ring towards electrophilic substitution, the phenoxy oxygen can donate a lone pair of electrons to the ring through resonance (+M effect), which is an activating effect. However, the strong deactivating effect of the cyano group likely dominates.

Reactivity of the Methyl Ester Functional Group

The methyl ester is a key reactive site in this compound. Its reactivity is modulated by the attached 4-cyanophenoxy group.

The electron-withdrawing nature of the 4-cyanophenoxy group enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles compared to an ester with an electron-donating group on the aromatic ring. This is a classic example of substituent effects in organic chemistry.

The table below summarizes the expected influence of the 4-cyanophenoxy group on the reactivity of the methyl ester.

| Reaction | Influence of 4-Cyanophenoxy Group | Expected Outcome |

| Nucleophilic Acyl Substitution | Increases electrophilicity of the carbonyl carbon | Faster reaction rate |

| Base-Catalyzed Hydrolysis | Stabilizes the transition state for nucleophilic attack | Faster hydrolysis rate |

| Acid-Catalyzed Hydrolysis | Destabilizes the protonated carbonyl intermediate | Slower hydrolysis rate (relative to base-catalyzed) |

Mechanisms of Key Synthetic Reactions Involving this compound and Related Compounds

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine. wikipedia.org The reaction yields densely functionalized molecules, often allylic alcohols, and is recognized for its atom economy and use of mild reaction conditions. wikipedia.orgnrochemistry.com While direct experimental data for this compound in the MBH reaction is not prevalent, its structure suggests potential participation as the activated alkene component.

The generally accepted mechanism for the MBH reaction, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), involves three key steps. nrochemistry.comprinceton.edu First, a Michael addition of the nucleophilic catalyst to the β-position of the activated alkene occurs, forming a zwitterionic enolate intermediate. nrochemistry.com This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde in an aldol-type addition. nrochemistry.com The final step involves a proton transfer and subsequent elimination of the catalyst to afford the final MBH adduct. nrochemistry.comprinceton.edu The rate-determining step is typically the aldol addition. princeton.edu

General Steps of the Morita-Baylis-Hillman Reaction:

| Step | Description |

| 1. Michael Addition | The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene to form a zwitterionic aza-enolate. wikipedia.orgnrochemistry.com |

| 2. Aldol Addition | The zwitterionic enolate attacks the carbonyl group of the electrophile (e.g., an aldehyde). wikipedia.orgnrochemistry.com |

| 3. Proton Transfer & Elimination | An intramolecular proton shift followed by the elimination of the catalyst yields the final allylic alcohol product. wikipedia.org |

In the context of this compound, the electron-withdrawing nature of the cyano and ester groups would activate the alkene for the initial Michael addition, making it a suitable substrate for the MBH reaction.

The Knoevenagel condensation is a fundamental organic reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. scielo.org.mx Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. shivajicollege.ac.inegyankosh.ac.in Examples of such compounds include diethyl malonate, ethyl acetoacetate, and ethyl cyanoacetate. egyankosh.ac.inslideshare.netrsc.org

While this compound itself is not an active methylene compound, a structurally related compound, (4-cyanophenoxy)acetonitrile, which possesses an active methylene group, could readily participate in Knoevenagel condensation. The mechanism proceeds via the deprotonation of the active methylene compound by a base to form a stable carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product.

Plausible Mechanistic Pathway for Knoevenagel Condensation:

| Step | Description |

| 1. Carbanion Formation | A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. scielo.org.mx |

| 2. Nucleophilic Attack | The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. |

| 3. Dehydration | The resulting intermediate eliminates a molecule of water to form the final product. scielo.org.mx |

The presence of both a cyano and a phenoxy group in a related active methylene compound would influence the reactivity and potentially the stereoselectivity of the Knoevenagel condensation.

The cyano group in this compound is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net Key reactions include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which activates the carbon for nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon, and the resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide, followed by further hydrolysis. chemistrysteps.comlibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine salt. The resulting di-anionic species is then protonated during aqueous workup to yield the primary amine. libretexts.org

Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the nitrile group to form ketones after hydrolysis. chemistrysteps.com The carbanion from the organometallic reagent attacks the electrophilic nitrile carbon to form an imine anion salt. Subsequent hydrolysis protonates the nitrogen and then replaces it with an oxygen atom to yield the ketone. libretexts.org

Common Transformations of the Nitrile Group:

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H3O+ | Carboxylic Acid chemistrysteps.com |

| Base-catalyzed Hydrolysis | NaOH, H2O | Carboxylate Salt chemistrysteps.com |

| Reduction | 1. LiAlH4, 2. H2O | Primary Amine libretexts.org |

| Grignard Reaction | 1. R-MgBr, 2. H3O+ | Ketone chemistrysteps.com |

Carbon-carbon bond cleavage is a challenging transformation in organic synthesis. usu.edu In the context of drug metabolism, such reactions are often catalyzed by enzymes like cytochrome P450s. nih.gov For compounds analogous to cyanophenylacetates, oxidative C-C bond cleavage is a plausible, albeit relatively uncommon, reaction pathway.

The mechanism for such a cleavage often involves oxidation of a carbon atom adjacent to the bond being broken. nih.gov This oxidation can facilitate the cleavage process. For a cyanophenylacetate, the bond between the α-carbon and the carbonyl carbon could be susceptible to cleavage under specific oxidative conditions. Enzymatic systems, for instance, could hydroxylate the α-carbon, and the resulting cyanohydrin-like intermediate could then fragment.

In non-enzymatic systems, oxidative cleavage can be promoted by transition metal complexes and oxygen. usu.edu The exact mechanism would be highly dependent on the specific reagents and conditions employed. For instance, some dioxygenase enzymes utilize a metal cofactor to activate oxygen for insertion into a C-C bond. usu.edu A similar principle could be applied in synthetic systems.

While specific examples for cyanophenylacetates are not extensively documented, the principles of oxidative C-C bond cleavage suggest that under the right conditions, the ester and cyano functionalities could be cleaved from the aromatic ring system.

Despite a comprehensive search for detailed experimental spectroscopic data for this compound (CAS: 272792-14-0), specific research findings detailing its advanced spectroscopic characterization are not available in the public domain through the conducted searches. Published ¹H NMR, ¹³C NMR, GC-MS, ESI-MS, and IR spectra, including specific peak assignments, fragmentation patterns, and retention times, could not be located.

To fulfill the user's request for an article based on detailed research findings, this specific experimental data is essential. Without access to primary or validated secondary sources containing this information, it is not possible to generate the scientifically accurate content and data tables required for the outlined sections.

General principles of spectroscopic techniques can predict the expected types of signals. For instance, in an IR spectrum, one would anticipate characteristic absorption bands for the nitrile (C≡N), ester carbonyl (C=O), and ether (C-O-C) functional groups. Similarly, predictable signals would appear in ¹H and ¹³C NMR spectra corresponding to the methyl, methylene, and aromatic protons and carbons. Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight (191.18 g/mol ) and specific fragmentation patterns.

However, without actual experimental data from research findings, any discussion would remain hypothetical and would not meet the requirements for a detailed, authoritative, and scientifically accurate article as specified in the instructions. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic Characterization of Methyl 4 Cyanophenoxy Acetate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

In Methyl (4-cyanophenoxy)acetate, the primary chromophore is the para-substituted benzene (B151609) ring. The aromatic system contains delocalized π electrons, which can undergo π → π* transitions. These transitions are typically observed in the UV region and are characterized by high molar absorptivity. The presence of substituents on the benzene ring—the nitrile (-CN) group and the oxyacetate group (-OCH₂COOCH₃)—can influence the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

The nitrile group and the oxygen atom of the ether linkage possess non-bonding electrons (n electrons). Consequently, n → π* transitions are also possible. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity compared to π → π* transitions.

A typical UV-Vis spectrum of this compound, recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to exhibit strong absorption bands in the UV region, attributable to the π → π* transitions of the aromatic ring. The precise λmax values are influenced by the electronic effects of the substituents and the polarity of the solvent.

| Expected Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |

| π → π* (Aromatic System) | 220 - 280 | High |

| n → π* (Nitrile/Oxygen) | > 280 | Low |

This table presents expected ranges based on the structural motifs of the compound. Actual values may vary based on experimental conditions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of chemical compounds. It offers high resolution, sensitivity, and reproducibility. A common mode of HPLC for a moderately polar compound like this compound is reversed-phase chromatography.

In a typical reversed-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often a combination of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

For the quantitative analysis of this compound, a calibration curve would be constructed by injecting standard solutions of known concentrations. The peak area from the chromatogram of an unknown sample can then be used to determine its concentration. The choice of detector is crucial; a UV detector set at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum) is typically used.

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate λmax (e.g., 254 nm) |

| Retention Time | Dependent on the exact conditions, but expected to be well-resolved |

This table provides a hypothetical but scientifically plausible set of HPLC conditions for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance.

For monitoring a reaction that synthesizes or consumes this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel (a polar adsorbent). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents.

The separation is based on the principle of adsorption. Compounds with a higher affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, compounds that are more soluble in the mobile phase and have a lower affinity for the stationary phase will travel further up the plate, leading to a higher Rf value. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

By comparing the TLC profile of the reaction mixture over time with that of the starting materials and the expected product, one can effectively monitor the consumption of reactants and the formation of the product.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:Hexane (B92381) (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | The Rf value would be characteristic of the compound's polarity relative to the starting materials and other species in the reaction mixture. |

This table outlines a general TLC method suitable for a compound with the polarity of this compound.

Theoretical and Computational Chemistry Studies on Methyl 4 Cyanophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding

Detailed quantum chemical calculations specific to Methyl (4-cyanophenoxy)acetate, including Density Functional Theory (DFT) for molecular geometry and vibrational frequencies, as well as molecular orbital analysis, are not extensively available in the public domain literature. Such studies would typically involve the use of specific basis sets (e.g., 6-311++G(d,p)) and functionals (e.g., B3LYP) to accurately model the molecule's structure and electronic properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

A comprehensive DFT analysis would provide the optimized geometric parameters of this compound, such as bond lengths and angles. These calculations are fundamental to understanding the molecule's three-dimensional structure. Furthermore, DFT is employed to predict the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the compound. This theoretical data is invaluable for interpreting experimental spectroscopic results and identifying characteristic vibrational modes of the molecule's functional groups. However, specific published data on the optimized geometry and vibrational frequencies for this compound are not readily found.

Molecular Orbital Analysis

Molecular orbital theory provides a deeper understanding of the electronic behavior of a molecule. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, specific values for HOMO and LUMO energies from dedicated computational studies are not presently available in surveyed literature.

Molecular Mechanics and Dynamics Simulations

Information regarding molecular mechanics and dynamics simulations specifically for this compound is not found in the available literature. These computational techniques are instrumental in studying the conformational landscape and dynamic behavior of molecules over time. Molecular mechanics employs classical force fields to calculate the potential energy of different conformations, while molecular dynamics simulations model the movement of atoms and molecules, providing insights into processes like solvent interactions and conformational changes.

In Silico Approaches to Molecular Property Prediction

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial in fields such as drug discovery and materials science. For this compound, several key properties have been estimated using these computational tools.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is vital for predicting its transport properties, such as cell permeability. For this compound, the calculated TPSA is 59.3 Ų nih.govechemi.com. This value suggests a moderate degree of polarity.

Partition Coefficient (LogP) Estimations

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fatty or non-polar environments. It is a critical parameter in pharmacology and environmental science. The computationally estimated LogP value for this compound is 1.1 nih.gov. This indicates that the molecule has a relatively balanced solubility between polar and non-polar media.

Table of Predicted Molecular Properties for this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 59.3 Ų | PubChem nih.gov, ECHEMI echemi.com |

| Partition Coefficient (LogP) | 1.1 | PubChem nih.gov |

Rotatable Bond Conformation Analysis

The conformational flexibility of a molecule is determined by the number of rotatable bonds it possesses. For this compound, there are several key rotatable bonds that dictate its three-dimensional structure. A related, more complex molecule, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is listed in the PubChem database as having 5 rotatable bonds nih.gov. Based on the structure of this compound, we can identify the primary rotatable bonds.

The key rotatable bonds in this compound are:

The bond between the phenoxy oxygen and the aromatic ring.

The bond between the phenoxy oxygen and the acetyl group's methylene carbon.

The bond between the methylene carbon and the carbonyl carbon of the ester group.

The bond between the carbonyl carbon and the ester oxygen.

The bond between the ester oxygen and the methyl group.

Computational studies, such as those performed on methyl cyanoacetate, utilize methods like MP2 and DFT (B3LYP) to investigate conformational isomerism researchgate.net. These studies reveal the relative energies of different conformers, such as syn and gauche forms, and the energy barriers for their interconversion researchgate.net. For this compound, a full conformational analysis would involve rotating each of these bonds and calculating the potential energy surface to identify stable conformers and transition states. Such an analysis would provide insight into the molecule's preferred shapes and how it might fit into a biological receptor or interact with other molecules.

| Bond Description | Atoms Involved | Expected Conformational Impact |

| Phenyl-Ether | C(aromatic)-O | Influences orientation of the acetate group relative to the phenyl ring |

| Ether-Methylene | O-CH₂ | Determines the positioning of the ester functionality |

| Methylene-Carbonyl | CH₂-C=O | Affects the spatial arrangement of the carbonyl group |

| Carbonyl-Ester Oxygen | C=O - O | Influences the orientation of the methyl group |

| Ester Oxygen-Methyl | O-CH₃ | Rotation of the terminal methyl group |

Table 2: Key Rotatable Bonds in this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by providing detailed information about the energetics and structures of reactants, transition states, and products. For this compound, several types of reactions could be investigated using these methods.

One important reaction would be the hydrolysis of the ester group, which can occur under acidic or basic conditions. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway, identify the transition states for nucleophilic attack on the carbonyl carbon, and calculate the activation energies. This would provide insights into the lability of the ester group and the conditions under which the molecule might break down.

Another area of interest could be reactions involving the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine. Computational modeling could help to understand the reactivity of the nitrile group and predict the feasibility of these transformations.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the available literature, the principles of applying computational chemistry to understand organic reactions are well-established.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are integral to modern drug discovery and chemical research. nih.govnih.govmdpi.com

For a series of compounds related to this compound, a QSAR study would involve several steps:

Data Collection: Gathering a dataset of phenoxyacetic acid derivatives with measured biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be categorized as constitutional, topological, physicochemical, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the QSAR model using techniques like cross-validation and external test sets.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

The structure of methyl (4-cyanophenoxy)acetate makes it an ideal starting material for constructing more complex molecules. The presence of multiple reactive sites allows for sequential chemical transformations, enabling the synthesis of intricate molecular frameworks.

This compound is a key intermediate in the synthesis of complex organic molecules. Its utility is exemplified in the multi-step synthesis of pharmacologically active compounds where the cyanophenoxy moiety is a core structural element. The ester group can be hydrolyzed to a carboxylic acid or reacted with various nucleophiles, while the nitrile group can undergo transformations to amines, amides, or other nitrogen-containing functionalities.

While direct applications of this compound in the synthesis of heterocyclic compounds are not extensively documented in public literature, its structural motifs are found in various heterocyclic systems. Related compounds containing a cyanophenyl group are known to be precursors for heterocycles such as thiazoles. For instance, the reaction of α-bromo-4-cyanoacetophenone with thiosemicarbazones leads to the formation of 4-cyanophenyl-substituted thiazole derivatives. This suggests the potential for this compound to be utilized in similar synthetic strategies for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Contributions to Pharmaceutical and Agrochemical Intermediates

The primary documented application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.

A notable example is its use in the production of Enobosarm (also known as Ostarine or MK-2866), a selective androgen receptor modulator (SARM). In the synthesis of Enobosarm, the 4-cyanophenoxy group from this compound is incorporated into the final molecule, (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide nih.govjustia.com. This highlights the compound's role as a key building block for this therapeutic agent.

While its application in agrochemical synthesis is not as well-documented, the chemical functionalities present in this compound are common in agrochemical compounds, suggesting its potential as an intermediate in this sector as well.

| Pharmaceutical Intermediate | Resulting Active Pharmaceutical Ingredient (API) | Therapeutic Area |

| This compound | Enobosarm (MK-2866) | Selective Androgen Receptor Modulator (SARM) |

Development of Specialty Chemicals and Fine Chemicals

This compound is considered a fine chemical, which are pure, single substances produced in limited quantities through complex chemical synthesis. Its primary role in this category is as a high-value intermediate for the pharmaceutical industry. The synthesis of Enobosarm is a clear example of its application in the production of a highly specialized and valuable chemical compound. The demand for such specific and complex molecules in drug development drives the production of fine chemical intermediates like this compound.

Applications in Polymer Chemistry and Advanced Materials Development

There is currently limited publicly available information on the direct application of this compound in polymer chemistry or the development of advanced materials. However, the presence of the nitrile and aromatic functionalities suggests potential for its use as a monomer or a modifying agent in the synthesis of specialty polymers. Nitrile-containing polymers often exhibit desirable properties such as chemical resistance and thermal stability.

Use in the Synthesis of Functionalized Ligands and Metal Complexes

The use of this compound as a direct ligand for metal complexes is not widely reported. However, related compounds with similar structural features have been shown to act as ligands in the formation of metal complexes. For example, a derivative of the isomeric compound, methyl (4-cyanophenyl)acetate, specifically Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, has been used to synthesize and characterize metal complexes with various transition metals, including Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ mdpi.com. The resulting complexes have been studied for their potential biological activities mdpi.com. This suggests that the cyano and ester groups in this compound could potentially coordinate with metal ions, making it a candidate for the design of novel functionalized ligands and metal-organic frameworks (MOFs).

| Potential Application Area | Relevant Functional Groups | Example from Related Compounds |

| Heterocyclic Synthesis | Nitrile, Aromatic Ring | Synthesis of thiazoles from α-bromo-4-cyanoacetophenone |

| Ligand for Metal Complexes | Nitrile, Ester | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate forming complexes with transition metals mdpi.com |

Despite a comprehensive search, there is currently insufficient publicly available scientific literature to detail the specific utility of this compound in the development of DNA recognition agents.

Research in the field of advanced organic synthesis and materials science is vast, with numerous compounds being investigated for their potential applications. However, specific research detailing the role or application of this compound as a key component or precursor in the synthesis of molecules designed for DNA recognition has not been identified in the conducted searches.

The development of DNA recognition agents often involves complex molecular structures designed to interact with specific DNA sequences or structures. While phenoxy and acetate moieties are present in various biologically active molecules, the direct contribution of this compound to this specific application is not documented in the available resources.

Therefore, a detailed discussion, including research findings and data tables on the utility of this compound in DNA recognition agent development, cannot be provided at this time.

Synthesis and Academic Study of Methyl 4 Cyanophenoxy Acetate Derivatives and Analogues

Systematic Modification of the Phenoxy and Acetate Moieties

The systematic modification of the phenoxy and acetate moieties of Methyl (4-cyanophenoxy)acetate is a key strategy to modulate its physicochemical and biological properties. The phenoxy group, in particular, is a privileged moiety in drug discovery, and its substitution can significantly impact the molecule's interaction with biological targets.

Phenoxy Moiety Modification: The aromatic ring of the phenoxy group can be functionalized through various electrophilic aromatic substitution reactions. The introduction of substituents such as alkyl, alkoxy, nitro, or additional cyano groups can alter the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can influence the compound's binding affinity to receptors and enzymes.

Acetate Moiety Modification: The acetate group offers several avenues for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups, including amides, hydrazides, and other esters. These modifications are crucial for creating derivatives with altered solubility, stability, and biological activity. For instance, the synthesis of phenoxyacetic acid hydrazides has been explored for their potential anti-inflammatory and analgesic activities.

Investigation of Halogenated Analogues and their Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of this compound can profoundly influence its reactivity and biological activity. Halogenation can alter the electronic nature of the aromatic ring, create new binding interactions (such as halogen bonding), and block metabolic pathways.

The synthesis of halogenated phenoxyacetic acid derivatives can be achieved through various methods, including the reaction of a halogenated phenol with a chloroacetic acid salt, followed by esterification. Alternatively, direct halogenation of the phenoxyacetic acid can be performed using suitable halogenating agents in the presence of a catalyst. The reactivity of these halogenated analogues in subsequent reactions, such as nucleophilic aromatic substitution, is dependent on the nature and position of the halogen substituent. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate has been studied in rats, indicating that halogenated cyanophenyl compounds are actively researched. nih.gov

The reactivity of different halogenating agents towards aromatic substrates has been computationally studied, providing insights into the selectivity and efficiency of these reactions. rsc.org The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity in the synthesis of halogenated analogues.

Synthesis of Aromatic and Aliphatic Chain Extensions

Extending the aromatic and aliphatic chains of this compound is a strategy employed to explore the structure-activity relationship of its derivatives and to develop molecules with specific spatial arrangements.

Aromatic Chain Extension: Aromatic chain extensions can be achieved by introducing additional phenyl or other aromatic rings to the core structure. This can be accomplished through cross-coupling reactions, such as Suzuki or Heck couplings, on a halogenated precursor of this compound. The extended aromatic systems can enhance π-π stacking interactions with biological targets.

Aliphatic Chain Extension: Aliphatic chain extensions involve the introduction of longer or branched alkyl chains. This can be achieved by modifying the acetate moiety. For instance, the corresponding phenoxyacetic acid can be used as a starting material for multi-step synthetic sequences to append longer aliphatic chains. General methods for the synthesis of long-chain unbranched aliphatic compounds have been developed, which could be adapted for the modification of this scaffold.

Exploration of Related Cyanoacetate and Cyanophenyl Compounds

The academic study of this compound is enriched by the exploration of related cyanoacetate and cyanophenyl compounds. These studies provide a broader context for understanding the chemical reactivity and potential applications of this class of molecules.

Cyanoacetate Derivatives: Ethyl cyanoacetate is a well-known building block in organic synthesis, used in the preparation of a wide range of heterocyclic compounds with diverse biological activities. wikipedia.org The reactivity of the active methylene group in cyanoacetates allows for their participation in Knoevenagel condensations, Michael additions, and multicomponent reactions. acs.orgnih.gov The synthesis of various cyanoacetamide derivatives has been extensively reviewed, highlighting their utility as precursors for five- and six-membered heterocyclic systems. researchgate.net

Cyanophenyl Compounds: The cyanophenyl group is a common feature in many biologically active molecules. For example, 1-(4-Cyanophenyl)piperazine is a known organic compound. allfordrugs.com The synthesis and anticancer activity of 4-cyanophenyl substituted thiazol-2-ylhydrazones have been reported, demonstrating the importance of the cyanophenyl moiety in medicinal chemistry. rsc.org Furthermore, the metabolism of compounds containing a bromo-cyanophenyl group has been investigated. nih.gov

Structural Diversification for Targeted Research Applications

The structural diversification of this compound is driven by the search for new molecules with specific applications, particularly in the field of medicinal chemistry. By incorporating different pharmacophores and functional groups, researchers can design and synthesize derivatives with tailored biological activities.

Design and Synthesis of Triazole-Containing Derivatives

Triazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. nih.govresearchgate.net The synthesis of triazole-containing derivatives of this compound can be envisioned through several synthetic routes. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This would involve the conversion of either the cyano group or another functional group on the this compound scaffold into an azide or an alkyne, followed by reaction with a suitable counterpart.

Another potential route involves the reaction of nitriles with other reagents to form the triazole ring. For instance, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from hydroxylamine and nitriles has been described. nih.gov Various methods for the synthesis of 1,2,3- and 1,2,4-triazoles have been reviewed, providing a toolbox for the design of triazole-containing analogues. chemmethod.comfrontiersin.org

Synthesis of N-Methyl-4-phenoxypicolinamide Analogues for Biological Activity Research

N-Methyl-4-phenoxypicolinamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govnih.gov These compounds are of interest in cancer research, and their synthesis often involves multi-step procedures. A general synthetic strategy for novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has also been reported. mdpi.com

The synthesis of these analogues typically starts from picolinic acid, which is converted to its acid chloride and then reacted with methylamine. The resulting N-methylpicolinamide is then coupled with a substituted phenol to introduce the phenoxy moiety. Further modifications can be made to the phenoxy ring to explore structure-activity relationships.

The following table summarizes the key findings from the synthesis and evaluation of some N-Methyl-4-phenoxypicolinamide derivatives. nih.gov

| Compound | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |

| 8a | >50 | >50 | >50 |

| 8b | 10.3 | 6.2 | 8.9 |

| 8e | 3.6 | 1.7 | 3.0 |

| 8h | 7.8 | 4.5 | 6.1 |

| Sorafenib | 5.2 | 3.9 | 4.7 |

Development of Cyanophenyl-Substituted Thiazolylhydrazone Structures

The synthesis of cyanophenyl-substituted thiazolylhydrazone structures represents a significant area of academic research, particularly in the exploration of novel compounds with potential therapeutic applications. The primary and most efficient method for synthesizing these structures involves the cyclization of substituted thiosemicarbazones with an α-haloketone, specifically α-bromo-4-cyanoacetophenone. rsc.orgnih.gov This reaction provides a straightforward and rapid single-step process for creating a diverse library of 4-cyanophenyl-2-hydrazinylthiazoles. rsc.orgnih.gov

The general synthetic procedure is carried out by refluxing equimolar amounts of the desired substituted thiosemicarbazone and α-bromo-4-cyanoacetophenone in a suitable solvent, such as absolute ethanol (B145695). nih.gov The reaction progress is typically monitored using thin-layer chromatography (TLC). Upon completion, which usually occurs within a few hours, the reaction mixture is cooled, and the solid product is precipitated by pouring the mixture onto crushed ice. The resulting solid is then collected by filtration, washed with water, and dried. This method has been shown to produce a wide array of 4-cyanophenyl-substituted thiazolylhydrazone derivatives in good yields, generally ranging from 66% to 79%. rsc.orgnih.gov

A number of these synthesized compounds have demonstrated notable anticancer efficacy against various carcinoma cell lines, such as HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer). rsc.org In many instances, the activity of these synthesized compounds has been found to be greater than that of the established anticancer drug, cisplatin. rsc.org

Specific examples of highly active compounds include:

2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole

2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole

(2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole

2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole

2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole rsc.org

The mechanism of action for some of these compounds, such as 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole and 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, has been investigated and found to induce cancer cell death through caspase-dependent apoptosis. rsc.org

Table 1: Examples of Synthesized Cyanophenyl-Substituted Thiazolylhydrazone Structures and their Anticancer Activity

| Compound Name | Target Cancer Cell Line | GI50 Value (μM) |

|---|---|---|

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.1 |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 |

Radioligand Synthesis and Characterization for Molecular Imaging Research

In the field of molecular imaging, particularly Positron Emission Tomography (PET), derivatives and analogues of this compound have been utilized in the synthesis of radioligands. A notable example is the development of [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, abbreviated as [¹⁸F]SFE. nih.gov This radioligand has been designed for the imaging of sigma (σ) receptors in the central nervous system. nih.govnih.gov

The synthesis of [¹⁸F]SFE begins with the preparation of a suitable precursor. The precursor, 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine, is synthesized and then converted to an alkyl mesylate precursor by reacting it with methanesulfonyl chloride in the presence of triethylamine and dichloromethane. nih.gov

The radiosynthesis of [¹⁸F]SFE is achieved through a nucleophilic substitution reaction. The process involves the reaction of the alkyl mesylate precursor with [¹⁸F]fluoride. The reaction is followed by purification using high-performance liquid chromatography (HPLC). nih.gov This synthesis has been reported to provide the final radioligand with a good yield of approximately 59 ± 8%. nih.gov The total synthesis time is around 100 minutes. nih.gov

The characterization of the synthesized [¹⁸F]SFE is crucial to ensure its suitability for in vivo imaging. Key parameters that are assessed include:

Radiochemical Purity: This is a measure of the proportion of the total radioactivity in the desired chemical form. For [¹⁸F]SFE, the radiochemical purity has been reported to be high, at 98.3 ± 2.1%. nih.gov

Specific Activity: This refers to the amount of radioactivity per unit mass of the compound. A high specific activity is desirable to minimize the administered chemical mass while achieving a good signal. The specific activity of [¹⁸F]SFE has been reported to be 106.93 ± 23.68 GBq/μmol. nih.gov

Preclinical evaluation of [¹⁸F]SFE in animal models, such as rats, has demonstrated its potential as a PET radiotracer for imaging sigma-1 receptors in the brain. nih.gov The radioligand has shown the ability to clear from the brain at a reasonable rate, which is a favorable characteristic for a PET tracer. nih.gov

Table 2: Synthesis and Characterization of the Radioligand [¹⁸F]SFE

| Parameter | Value |

|---|---|

| Precursor | Alkyl mesylate of 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine |

| Radioisotope | ¹⁸F |

| Synthesis Yield | 59 ± 8% |

| Synthesis Time | ~100 minutes |

| Radiochemical Purity | 98.3 ± 2.1% |

| Specific Activity | 106.93 ± 23.68 GBq/μmol |

| Imaging Target | Sigma-1 (σ₁) Receptors |

Conclusion and Future Research Directions

Summary of Current Research Paradigms

Research surrounding Methyl (4-cyanophenoxy)acetate and related cyanophenoxy derivatives is primarily centered on their utility as versatile building blocks in organic synthesis. The core paradigm involves leveraging the compound's distinct functional groups—the nitrile (-CN), the ether linkage (-O-), and the methyl ester (-COOCH₃)—for the construction of more complex molecular architectures. The aromatic ring, activated by the phenoxy group and substituted with an electron-withdrawing nitrile, provides a platform for various electrophilic and nucleophilic aromatic substitution reactions. This allows for the introduction of additional functionalities, paving the way for the synthesis of a diverse array of target molecules.

Current investigations implicitly focus on the compound as an intermediate in multi-step synthetic sequences. Its application is often a crucial, yet intermediary, step in the creation of molecules with potential applications in medicinal chemistry and materials science. The existing research landscape, therefore, treats this compound not as an end-product with inherent biological or material properties, but as a foundational component for further chemical elaboration.

Emerging Synthetic Strategies and Methodological Advancements

While classical methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, remain relevant, emerging strategies are being explored to enhance efficiency, selectivity, and environmental compatibility. wikipedia.orgscispace.com For the synthesis of this compound and its analogues, advancements in catalysis and reaction conditions are particularly noteworthy.

Key Emerging Strategies:

Microwave-Assisted Synthesis: The application of microwave irradiation is a significant advancement, offering accelerated reaction times and often improved yields compared to conventional heating methods for Williamson ether synthesis. wikipedia.org This high-speed approach is particularly beneficial for the rapid generation of libraries of cyanophenoxy derivatives for screening purposes.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic systems, particularly those based on copper and palladium, are enabling the formation of aryl ether bonds under milder conditions. researchgate.net These methods offer greater functional group tolerance, which is advantageous when working with multifunctional substrates.

Flow Chemistry: The use of continuous flow reactors is a growing area of interest for the synthesis of fine chemicals. This technology can offer precise control over reaction parameters, leading to higher reproducibility and scalability. For the synthesis of this compound, flow chemistry could enable safer handling of reagents and facilitate a more streamlined production process.

Carbonylation of Aryl Methyl Ethers: Recent research has demonstrated new routes to synthesize aryl acetates through the carbonylation of aryl methyl ethers. researchgate.netnih.govrsc.org This represents a novel approach that could be adapted for the synthesis of related phenoxyacetate structures.

These methodological advancements are pivotal in moving beyond traditional synthetic routes, offering more sustainable and efficient pathways to this compound and its derivatives.

Potential for Novel Applications in Chemical Research

The unique combination of functional groups in this compound opens up a wide range of possibilities for its application in various domains of chemical research. While direct applications are still under exploration, the structural motifs present in the molecule suggest several promising avenues.

Potential Application Areas:

| Domain | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for drug discovery | The cyanophenoxy moiety is present in various biologically active compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in pharmaceuticals. |

| Materials Science | Monomer for polymer synthesis | The aromatic ring and polar nitrile group could impart desirable thermal and electronic properties to polymers. The ester functionality could be used for polymerization reactions, such as polycondensation. |

| Supramolecular Chemistry | Component for crystal engineering | The planar aromatic ring and the linear nitrile group can participate in π-π stacking and dipole-dipole interactions, respectively, which are key interactions in the design of novel crystalline materials. acs.org |

| Agrochemicals | Intermediate for herbicides/pesticides | Aryloxyalkanoic acids, which can be derived from this compound, are a known class of herbicides. The nitrile group can also be a key pharmacophore in certain agrochemicals. |

The versatility of this compound as a chemical intermediate is its most significant asset, allowing for its incorporation into a wide range of molecular frameworks.

Interdisciplinary Research Opportunities

The future of research on this compound and its derivatives lies in fostering collaborations between different scientific disciplines. The inherent functionality of the molecule provides a natural bridge between synthetic organic chemistry and other fields.

Promising Interdisciplinary Avenues:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives of this compound, which can then be screened by biologists for potential therapeutic activities. This synergistic approach is fundamental to modern drug discovery.

Chemistry and Materials Science: The design and synthesis of new polymers and functional materials based on the this compound backbone require close collaboration between organic chemists and materials scientists. Chemists can provide the molecular building blocks, while materials scientists can characterize their physical and chemical properties.

Chemistry and Computational Science: Computational chemists can use modeling and simulation techniques to predict the properties and reactivity of new derivatives, guiding the efforts of synthetic chemists. rsc.org This can help to prioritize synthetic targets and accelerate the discovery of new applications.

Chemistry and Environmental Science: The development of more sustainable and environmentally friendly synthetic routes for this compound and its derivatives is an area where organic chemistry and green chemistry principles intersect. This includes the use of greener solvents, catalysts, and reaction conditions.

By embracing these interdisciplinary opportunities, the scientific community can unlock the full potential of this compound as a valuable tool in both fundamental and applied research.

Q & A

Q. Q: What are the standard laboratory protocols for synthesizing Methyl (4-cyanophenoxy)acetate?

A: this compound can be synthesized via esterification or transesterification. A validated method involves reacting 4-cyanophenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux (4–6 hours). Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (CH₂Cl₂/hexane) to yield the product as a crystalline solid (86% yield) . Alternative routes include acid-catalyzed esterification using sulfuric acid in methanol, similar to methods for analogous phenoxyacetates .

Q. Q: How can researchers resolve structural ambiguities in this compound using spectroscopic methods?

A:

- ¹H/¹³C NMR : The ester carbonyl (δ ~167 ppm) and cyano group (δ ~118 ppm) are critical markers. Aromatic protons (δ 7.58–6.94 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~1740 cm⁻¹ (C=O) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 205.1 ([M⁺·]) and fragmentation patterns distinguish it from analogs .

Example NMR Data (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to CN) | 7.58 | Doublet | 2H |

| Aromatic (meta to CN) | 6.94 | Doublet | 2H |

| OCH₂CO | 4.66 | Singlet | 2H |

Reactivity and Functional Group Transformations

Q. Q: What methodological strategies optimize hydrolysis of the methyl ester to the carboxylic acid derivative?

A: Hydrolysis to 2-(4-cyanophenoxy)acetic acid requires refluxing with aqueous KOH in methanol (5 hours, 65% yield). Acidification (HCl) precipitates the product, which is recrystallized from ethanol. Prolonged heating (>6 hours) reduces yield due to cyano group degradation .

Advanced Note: Microwave-assisted hydrolysis reduces reaction time (30 minutes) but requires precise temperature control to prevent side reactions.

Biological Activity and Therapeutic Potential

Q. Q: What evidence supports this compound as a precursor for enzyme inhibitors?

A: Derivatives like 2-(4-cyanophenoxy)acetic acid exhibit in vitro inhibition of Schistosoma mansoni thioredoxin glutathione reductase (SmTGR), a target for antischistosomal drugs. Structure-activity relationship (SAR) studies highlight the cyano group’s role in binding specificity .

Key Finding: IC₅₀ values for SmTGR inhibition range from 10–50 μM, comparable to clinically used inhibitors .

Data Contradictions in Synthetic Yields

Q. Q: How can discrepancies in reported yields (e.g., 65% vs. 86%) be reconciled?

A: Yield variations arise from:

- Purity of Starting Materials : Commercial 4-cyanophenol (≥98%) improves consistency .

- Workup Protocols : Incomplete removal of unreacted phenol reduces isolated yields.

- Catalyst Efficiency : K₂CO₃ outperforms Na₂CO₃ in moisture-sensitive reactions .

Safety and Handling Guidelines

Q. Q: What precautions are critical for handling this compound?

A:

- Storage : Stable at room temperature in airtight containers; avoid prolonged exposure to light .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: Computational Modeling for Target Interaction

Q. Q: How can molecular docking predict the compound’s interaction with biological targets?

A:

- Software : AutoDock Vina or Schrödinger Suite models ligand-receptor binding.

- Key Interactions : The cyano group forms hydrogen bonds with catalytic cysteine residues in SmTGR (binding energy: −8.2 kcal/mol) .

Validation : Compare docking results with crystallographic data from PubChem (CID 941421) .

Comparative Reactivity with Structural Analogs

Q. Q: How does the 4-cyano substituent influence reactivity compared to 4-fluoro or 4-chloro analogs?

A:

- Electron-Withdrawing Effect : CN > F > Cl, accelerating nucleophilic aromatic substitution.

- Hydrolysis Stability : CN derivatives resist hydrolysis better than esters with electron-donating groups (e.g., -OCH₃) .

Experimental Evidence:

| Substituent | Hydrolysis Half-Life (pH 7) | Reference |

|---|---|---|

| 4-CN | 24 hours | |

| 4-F | 12 hours |

Scale-Up Challenges

Q. Q: What engineering considerations apply to scaling up synthesis from lab to pilot plant?

A:

- Reactor Design : Use jacketed reactors for controlled exothermic esterification.

- Distillation : Reactive distillation (as modeled for methyl acetate) improves yield by removing water .

- Safety : Mitigate methanol vapors via condensation traps .

Regulatory and Sourcing Guidelines

Q. Q: What quality standards ensure batch-to-batch consistency for research use?

A:

- Certification : Require CoA (Certificate of Analysis) with HPLC purity ≥98% .

- Suppliers : Prefer vendors compliant with ISO 9001 and listed in the General Catalog of Kanto Reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.